molecular formula C17H25N5O2 B2607777 N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1904226-54-5

N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No. B2607777
CAS RN: 1904226-54-5
M. Wt: 331.42
InChI Key: ITLRINLECGUTAZ-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrimidines, which are characterized by a six-membered ring with two nitrogen atoms . Pyrimidines play a vital role in various biological procedures and are part of living organisms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine core, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, new 5-alkyl pyrimidine derivatives have been reported with cytostatic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidines are generally electron-rich nitrogen-containing heterocycles .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide: exerts its effect by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .

Biochemical Pathways

The compound’s action affects the PI3K/Akt signaling pathway , a critical pathway in many cellular processes, including cell growth and survival . By inhibiting protein kinases, N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can disrupt this pathway, leading to downstream effects such as altered cell growth and metabolism .

Pharmacokinetics

The ADME properties of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide The compound’s effectiveness against its targets suggests it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide ’s action include the inhibition of protein kinases and disruption of the PI3K/Akt signaling pathway . This can lead to changes in cell growth and metabolism, potentially making the compound useful in contexts such as cancer treatment .

Future Directions

The future directions in the study of pyrimidine derivatives are promising. Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The development of more potent and efficacious drugs with a pyrimidine scaffold is a key area of focus .

properties

IUPAC Name

N-cyclohexyl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c23-17(19-14-4-2-1-3-5-14)22-11-13-10-18-16(20-15(13)12-22)21-6-8-24-9-7-21/h10,14H,1-9,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLRINLECGUTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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